delta-2-Cefodizime
Overview
Description
Delta-2-Cefodizime is a derivative of Cefodizime, a third-generation cephalosporin with a broad spectrum of antibacterial activity. It has the molecular formula C20H20N6O7S4 .
Molecular Structure Analysis
The molecular structure of delta-2-Cefodizime is complex, and its analysis involves various spectroscopic investigations. A study on Cefodizime Sodium Solvates provides evidence of intermolecular hydrogen bonds in the crystal structure .Scientific Research Applications
Gene Expression Analysis
Delta-2-Cefodizime is relevant in the context of gene expression analysis. Livak and Schmittgen (2001) discuss the 2(-Delta Delta C(T)) Method, a widely used approach in real-time, quantitative PCR experiments for analyzing relative changes in gene expression. This method provides a convenient way to analyze gene expression changes, especially relevant in various scientific research applications, including drug research and molecular biology (Livak & Schmittgen, 2001).
Drug Stability and Degradation Analysis
Research by Xu Yan (2014) focuses on identifying degradation impurities in Cefodizime solutions, using ultra-performance liquid chromatography and tandem mass spectrometry. This study is crucial for understanding the stability and degradation pathways of Cefodizime under various conditions, contributing to its effective use in scientific and medical applications (Yan, 2014).
Solubility and Thermodynamics
A study by Li et al. (2010) measured the solubility of Cefodizime disodium in various aqueous alcohol mixtures at different temperatures. This research is significant for understanding the solubility behavior of Cefodizime, which is crucial for its formulation and application in scientific research (Li et al., 2010).
Preparation and Characterization of Metal Ion Complexes
Auda et al. (2009) focused on the preparation and physicochemical characterization of Cefodizime metal ion complexes. This study is integral to understanding the interaction of Cefodizime with various metals, which can have implications for its stability, efficacy, and application in different scientific research areas (Auda et al., 2009).
Interaction with Human Serum Albumin
Hu and Liu (2015) investigated how Cefodizime interacts with human serum albumin using multi-spectroscopic and molecular docking techniques. This research provides insights into the pharmacodynamics of Cefodizime, particularly its transportation and distribution in human blood serum, which is crucial for its application in medical research (Hu & Liu, 2015).
Safety And Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWOQUPUOGJRPY-PXUGJTILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta-2-Cefodizime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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